![molecular formula C19H25FN2O3 B5304272 2-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid](/img/structure/B5304272.png)
2-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid is a complex organic compound that features a piperazine ring substituted with a 3-fluorobenzyl group and a cyclohexanecarboxylic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid typically involves multiple steps, starting with the preparation of the piperazine derivative. One common method involves the reaction of 3-fluorobenzyl chloride with piperazine to form 4-(3-fluorobenzyl)piperazine. This intermediate is then reacted with cyclohexanecarboxylic acid chloride under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve yield and reduce reaction times.
Chemical Reactions Analysis
Types of Reactions
2-{[4-(3-Fluorobenzyl)piperazin-1-yl]carbonyl}cyclohexanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The fluorobenzyl group can undergo nucleophilic substitution reactions, where the fluorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
- Reduction
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Properties
IUPAC Name |
2-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cyclohexane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25FN2O3/c20-15-5-3-4-14(12-15)13-21-8-10-22(11-9-21)18(23)16-6-1-2-7-17(16)19(24)25/h3-5,12,16-17H,1-2,6-11,13H2,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQLGPORTUMRIIW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25FN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-[rel-(1R,3R)-3-aminocyclopentyl]-4-methoxy-5,6,7,8-tetrahydro-1-naphthalenesulfonamide hydrochloride](/img/structure/B5304193.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-N'-(2-ethylphenyl)urea](/img/structure/B5304200.png)
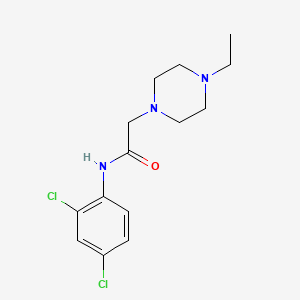
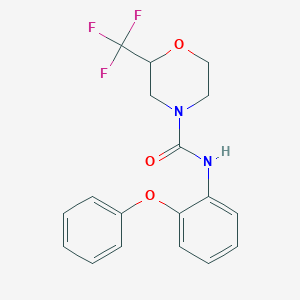
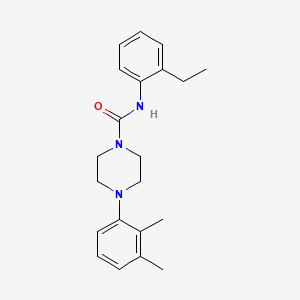
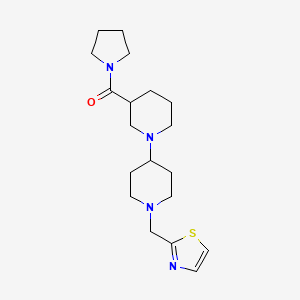
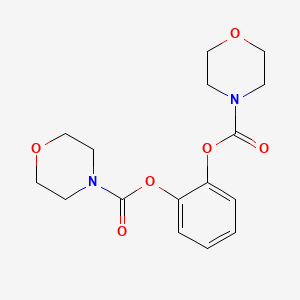
![4-(3,4-dimethoxybenzoyl)-3-hydroxy-5-(5-methyl-2-furyl)-1-[3-(4-morpholinyl)propyl]-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5304238.png)
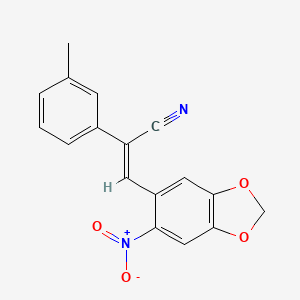
![methyl 4-{[methyl(1,2,3,4-tetrahydro-1-naphthalenyl)amino]methyl}-1H-pyrazole-3-carboxylate](/img/structure/B5304265.png)
![(4aS,8aR)-1-[2-(1H-imidazol-5-yl)ethyl]-6-pyrimidin-2-yl-4,4a,5,7,8,8a-hexahydro-3H-1,6-naphthyridin-2-one](/img/structure/B5304277.png)
![N-(3-ethylphenyl)-N'-(4-{[4-methyl-6-(1-pyrrolidinyl)-2-pyrimidinyl]amino}phenyl)urea](/img/structure/B5304296.png)
![1-ethyl-N-[(2-ethyl-3-methyl-1H-indol-5-yl)methyl]-6-methyl-2-oxo-1,2-dihydropyridine-3-carboxamide](/img/structure/B5304303.png)
![4-[(5-methyl-3-phenylisoxazol-4-yl)carbonyl]-1,8-dioxa-4,11-diazaspiro[5.6]dodecane](/img/structure/B5304314.png)
